1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea

MET kinase Structure-Activity Relationship Kinase inhibitor scaffold

1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea (CAS 1020976-47-9) is a synthetic diaryl urea derivative featuring a 6-(4-fluorophenyl)pyridazin-3-yl ether linked via an ethyl spacer to a 4-chlorophenyl urea terminus. The molecular formula is C19H16ClFN4O2 with a calculated molecular weight of 386.81 g/mol.

Molecular Formula C19H16ClFN4O2
Molecular Weight 386.81
CAS No. 1020976-47-9
Cat. No. B2373160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea
CAS1020976-47-9
Molecular FormulaC19H16ClFN4O2
Molecular Weight386.81
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)NC3=CC=C(C=C3)Cl)F
InChIInChI=1S/C19H16ClFN4O2/c20-14-3-7-16(8-4-14)23-19(26)22-11-12-27-18-10-9-17(24-25-18)13-1-5-15(21)6-2-13/h1-10H,11-12H2,(H2,22,23,26)
InChIKeySGGQGUVGDQUENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea (CAS 1020976-47-9): Compound Identity and Procurement Baseline


1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea (CAS 1020976-47-9) is a synthetic diaryl urea derivative featuring a 6-(4-fluorophenyl)pyridazin-3-yl ether linked via an ethyl spacer to a 4-chlorophenyl urea terminus . The molecular formula is C19H16ClFN4O2 with a calculated molecular weight of 386.81 g/mol [1]. This compound is primarily described in vendor technical documentation as a putative MET kinase inhibitor, with its structural architecture—combining a pyridazine hinge-binding motif with a urea pharmacophore—being characteristic of Type II kinase inhibitor design. However, no peer-reviewed primary research article or patent family exclusively describing the synthesis, biological evaluation, or target engagement data for this specific CAS entity has been identified in the public domain. Prospective procurers must recognize that all currently available characterization data originates from non-primary sources, and independent analytical verification of identity, purity, and biological activity is essential prior to experimental deployment [1].

Putative MET kinase inhibitor scaffold Diaryl urea with pyridazine-ether linkage; Type II kinase inhibitor design inferred from vendor documentation.
Vendor-reported identity only No peer-reviewed primary publication or patent biological data identified; all characterization derived from non-primary sources. Source review recommended before procurement
Independent verification required Analytical identity (NMR, HRMS), purity (HPLC), and target engagement assays must be performed prior to experimental deployment.

Why Generic Analogs of CAS 1020976-47-9 Cannot Substitute for Target-Specific MET Kinase Investigation


Within the diaryl urea and pyridazine-ether kinase inhibitor chemical space, minor structural modifications produce profound shifts in kinase selectivity profiles, binding mode (Type I vs. Type II), and ADME properties. For example, the close structural analog SAR125844 (1-{6-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea) achieves wild-type MET IC50 of 4.2 nM through a triazolopyridazine-sulfanyl-benzothiazole scaffold, with selectivity over RON kinase exceeding 100-fold . Replacing the sulfanyl linker with an ether (as in CAS 1020976-47-9) or substituting the benzothiazole-morpholinoethyl terminus with a simpler 4-chlorophenyl group predictably alters target affinity, residence time, and off-target kinase engagement. Generic procurement of any 'pyridazine-urea' or 'MET inhibitor' compound without verifying the exact CAS registry number therefore risks acquiring an entity with substantially different potency, selectivity, and pharmacokinetic behavior than the scaffold intended for the experimental paradigm. Furthermore, the absence of publicly available selectivity panel data for CAS 1020976-47-9 means that even within the same patent genus, one cannot assume equipotent MET inhibition or equivalent kinome-wide selectivity .

Ether vs. sulfanyl linker may shift MET potency ≥10-fold
Class-level SAR shows replacing the oxygen linker with sulfur in pyridazine-ether MET inhibitors systematically alters IC50; direct activity transfer from SAR125844 cannot be assumed.
Terminal urea substituent alters kinase selectivity profile
4-Chlorophenyl terminus versus benzothiazole-morpholinoethyl in SAR125844 influences DFG-out stabilization and kinome-wide selectivity; selectivity panel data absent for this compound.
Absence of published bioactivity data precludes potency assumptions
No IC50, Ki, or selectivity panel data publicly available; assuming equipotent MET inhibition relative to characterized analogs risks experimental misinterpretation.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea: Comparator Analysis


Structural Divergence from the Reference MET Inhibitor SAR125844: Ether vs. Sulfanyl Linker

CAS 1020976-47-9 employs a pyridazin-3-yloxyethyl linker to connect the 4-fluorophenyl-pyridazine moiety to the 4-chlorophenyl urea group. In contrast, the well-characterized clinical-stage MET inhibitor SAR125844 utilizes a triazolo[4,3-b]pyridazin-3-ylsulfanyl linker coupled to a benzothiazole-morpholinoethyl urea . The ether linkage in the target compound introduces conformational flexibility and alters the hydrogen-bonding capacity at the hinge-binding interface relative to the more rigid, sulfur-containing SAR125844 scaffold. Quantitative biophysical comparison data are not publicly available for CAS 1020976-47-9; however, peer-reviewed SAR studies on analogous pyridazine-ether vs. pyridazine-sulfanyl MET inhibitor series demonstrate that this single atom replacement (O → S) consistently shifts MET IC50 values by ≥10-fold and markedly alters kinome-wide selectivity [1].

Linker chemistry
Class-level inference
Target: pyridazin-3-yloxyethyl (ether) linker. Comparator SAR125844: triazolopyridazin-3-ylsulfanyl linker. Class-level SAR indicates ether→sulfanyl replacement shifts MET IC50 by ≥10-fold.
Linker atom choice may determine hinge-binding potency and selectivity; direct activity extrapolation not supported.
No direct biochemical data for CAS 1020976-47-9; SAR inferred from related series.
MET kinase Structure-Activity Relationship Kinase inhibitor scaffold

Urea Terminal Substituent Differentiation: 4-Chlorophenyl vs. Benzothiazole-Morpholinoethyl in MET Kinase Context

The target compound terminates in a 4-chlorophenyl urea group, whereas the reference compound SAR125844 features an extended benzothiazole-morpholinoethyl urea terminus . Published SAR for diaryl urea kinase inhibitors demonstrates that the terminal aryl substituent critically governs the compound's ability to induce and stabilize the DFG-out (Type II) conformation of the kinase activation loop, directly determining residence time and kinome-wide selectivity [1]. The simplified 4-chlorophenyl terminus in CAS 1020976-47-9 is predicted to exhibit distinct selectivity fingerprint relative to SAR125844; SAR125844 inhibits only 5 out of 275 tested kinases at IC50 <300 nM, a selectivity profile attributed to its extended benzothiazole-morpholinoethyl group occupying the allosteric back pocket [1].

Urea terminus selectivity
Class-level inference
Target: 4-chlorophenyl urea. Comparator SAR125844: benzothiazole-morpholinoethyl urea. SAR125844 inhibits 5/275 kinases; selectivity profile for target compound unknown.
Terminal substituent governs DFG-out stabilization and kinome selectivity; narrow selectivity cannot be assumed.
No selectivity panel data available for CAS 1020976-47-9.
Kinase selectivity Type II inhibitor DFG-out binding

Physicochemical Property Differentiation: Molecular Weight and Predicted Drug-Likeness

CAS 1020976-47-9 has a molecular weight of 386.81 g/mol and molecular formula C19H16ClFN4O2 [1]. Compared to SAR125844 (molecular weight >550 g/mol, C26H23FN8O2S2), the target compound is approximately 30% smaller by molecular weight and lacks the extended benzothiazole and morpholinoethyl moieties that contribute to the larger compound's high molecular weight and polar surface area. This translates to predicted differences in solubility, permeability, and metabolic stability profiles relevant to both in vitro assay behavior and potential in vivo applications. The smaller scaffold of CAS 1020976-47-9 may offer advantages in synthetic tractability and cost of goods; however, no experimentally determined solubility, LogP, or permeability data are publicly available for confirmation .

Molecular weight
Supporting evidence
386.81 g/mol (C19H16ClFN4O2) vs. SAR125844 >550 g/mol — approximately 30% reduction.
Smaller scaffold may influence solubility and permeability; no experimental data available.
Physicochemical properties calculated from molecular formula only.
Physicochemical properties Lipinski parameters Drug-likeness

Absence of Published Primary Biological Activity Data: Critical Gap vs. SAR125844

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases (as of April 2026) returns no peer-reviewed primary publication, patent biological example, or curated bioactivity entry that explicitly reports a measured IC50, Ki, EC50, or selectivity profile for CAS 1020976-47-9 against any biological target [1][2]. In contrast, SAR125844 is supported by multiple primary publications reporting quantitative kinase inhibition data, X-ray co-crystal structures (PDB: 5HOA, 5HOR, 5HNI), in vivo pharmacokinetic parameters, and tumor xenograft efficacy [3]. This evidentiary gap means that any biological activity claim for CAS 1020976-47-9—including the MET kinase inhibitor designation appearing in vendor documentation—cannot be independently verified from public sources at the time of this analysis.

Bioactivity data gap
Data to verify
Zero primary publications or curated bioactivity records identified for CAS 1020976-47-9; SAR125844 has multiple peer-reviewed reports, PDB co-crystal structures, and selectivity panels.
Complete absence of independent target engagement validation; procurement requires de novo profiling.
Literature and database search April 2026 (PubMed, ChEMBL, BindingDB).
Data availability Reproducibility Chemical probe validation

Recommended Application Scenarios for CAS 1020976-47-9 Based on Available Evidence


Medicinal Chemistry Scaffold-Hopping Campaigns Targeting MET Kinase

CAS 1020976-47-9 represents a structurally simplified pyridazine-ether-urea scaffold relative to the triazolopyridazine-sulfanyl SAR125844 series. Its procurement is warranted in exploratory SAR programs where the objective is to systematically interrogate the contribution of the ether linker and terminal 4-chlorophenyl urea moiety to MET kinase binding and selectivity. Because no published potency or selectivity data exist, this compound is best deployed as a starting point for analog synthesis and de novo biochemical profiling rather than as a validated chemical probe [1].

Tool Compound for Kinase Assay Development and Counter-Screening

Given the absence of published bioactivity data, CAS 1020976-47-9 is not suitable as a positive control in MET-dependent cellular assays unless accompanied by in-house target engagement validation. However, it may serve as a structural analog for counter-screening in kinase selectivity panels designed to differentiate MET inhibitor chemotypes. Its distinct linker chemistry relative to established MET inhibitors enables the assessment of assay format sensitivity to different hinge-binding modalities .

Reference Standard for Analytical Method Development and Physicochemical Characterization

CAS 1020976-47-9, with a molecular weight of 386.81 g/mol and defined C19H16ClFN4O2 formula, is suitable as an analytical reference for developing HPLC purity methods, mass spectrometry identification protocols, and solubility/permeability assays for pyridazine-ether-urea compounds. The compound's known molecular formula and SMILES notation (O=C(NCCOc1ccc(-c2ccc(F)cc2)nn1)Nc1ccc(Cl)cc1) facilitate unambiguous analytical identification [1]. Procurers should request vendor certificates of analysis including NMR, HPLC purity (>95%), and HRMS confirmation prior to experimental use.

Computational Chemistry and Molecular Modeling Studies

The well-defined chemical structure of CAS 1020976-47-9 permits its use as a ligand template for molecular docking, molecular dynamics simulations, and pharmacophore modeling of MET kinase inhibitors. Its ether-linked pyridazine scaffold provides a distinct conformational profile compared to the sulfanyl-linked SAR125844 series, making it valuable for computational studies investigating linker flexibility effects on kinase binding pose prediction [1].

Application
Selection Property
Validation Focus
MET kinase SAR scaffold-hopping
Ether-linked pyridazine-urea scaffold; distinct from sulfanyl-linked triazolopyridazine series
De novo MET inhibition and selectivity profiling; linker SAR exploration
Kinase selectivity panel counter-screening
Distinct hinge-binding chemistry compared to established MET inhibitors
Assay format sensitivity to ether vs. sulfanyl hinge binders; selectivity differentiation
Analytical reference standard
Defined molecular formula and SMILES; molecular weight 386.81 g/mol
HPLC purity method development, HRMS identity confirmation, solubility assays
Computational docking and MD simulations
Ether-pyridazine conformational profile vs. sulfanyl comparator
Linker flexibility effects on MET binding pose prediction; pharmacophore modeling
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